

Spectroscopic Profile of 5-Ethyl-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 5-ethyl-1H-imidazole

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **5-ethyl-1H-imidazole** (CAS No. 19141-85-6). Due to prototropic tautomerism, **5-ethyl-1H-imidazole** exists in equilibrium with its tautomer, 4-ethyl-1H-imidazole. For this reason, it is often referred to as 4(5)-ethyl-1H-imidazole. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-ethyl-1H-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific experimental NMR data for **5-ethyl-1H-imidazole** was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Note: Specific experimental IR data for **5-ethyl-1H-imidazole** was not available in the public domain at the time of this compilation. The table is provided as a template for expected data.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

Note: Specific experimental MS data for **5-ethyl-1H-imidazole** was not available in the public domain at the time of this compilation. The table is provided as a template for expected data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like **5-ethyl-1H-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **5-ethyl-1H-imidazole** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum, and a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first collected. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

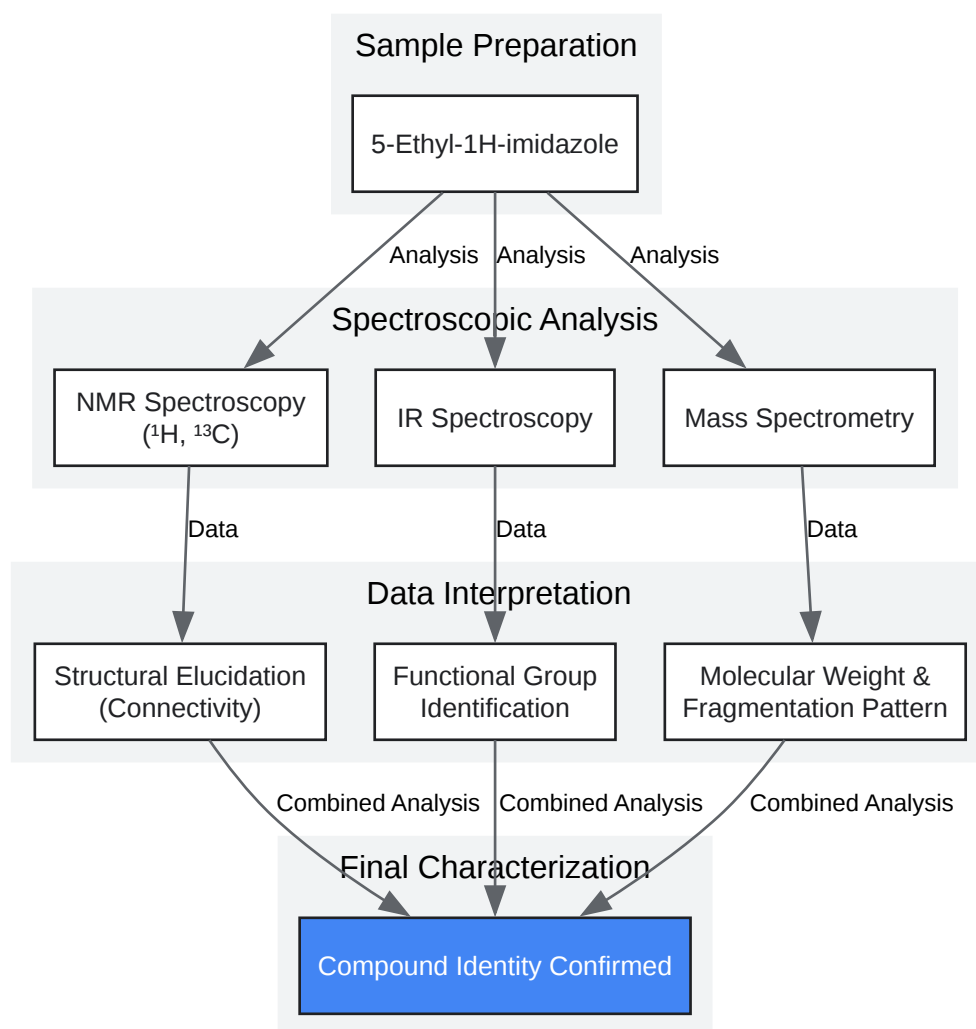
- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection and Spectrum Generation:** The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like **5-ethyl-1H-imidazole**.



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Caption: Workflow for the spectroscopic characterization of **5-ethyl-1H-imidazole**.

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